molecular formula C10H11N3 B3122235 N-methyl-5-phenyl-1H-pyrazol-3-amine CAS No. 30120-58-2

N-methyl-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B3122235
CAS No.: 30120-58-2
M. Wt: 173.21 g/mol
InChI Key: RKZLEVRKZGNWES-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-1H-pyrazol-3-amine: is a heterocyclic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds.

    Condensation Reactions: Another approach is the condensation of substituted hydrazines with 1,3-diketones, followed by cyclization.

Industrial Production Methods: Industrial production of N-methyl-5-phenyl-1H-pyrazol-3-amine typically involves large-scale condensation reactions using hydrazine derivatives and diketones. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-methyl-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .

Biological Activity

N-methyl-5-phenyl-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. Additionally, it has been shown to modulate receptor activity, which could contribute to its therapeutic effects.

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anti-inflammatory Activity : Studies have demonstrated that compounds similar to this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Anticancer Potential : The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It arrests the cell cycle at the G2/M phase, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Research suggests that derivatives of pyrazoles exhibit antimicrobial activity against various bacterial strains, making them candidates for further development in treating infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInhibition of tubulin polymerization
AntimicrobialEffective against E. coli and S. aureus

Detailed Findings

  • Anti-inflammatory Studies : In vitro assays revealed that N-methyl derivatives inhibited LPS-induced TNF-alpha release by up to 97.7% at concentrations of 10 mM, outperforming known anti-inflammatory drugs .
  • Anticancer Mechanisms : Docking simulations indicated that this compound interacts with the colchicine binding site on tubulin, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Testing : A series of pyrazole derivatives were synthesized and tested against common pathogens. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-methyl-5-phenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZLEVRKZGNWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30120-58-2
Record name N-methyl-5-phenyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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